molecular formula C15H26O B146861 Guaiol CAS No. 489-86-1

Guaiol

Cat. No. B146861
CAS RN: 489-86-1
M. Wt: 222.37 g/mol
InChI Key: TWVJWDMOZJXUID-SDDRHHMPSA-N
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Description

Guaiol is a sesquiterpene alcohol with a guaiane skeleton, commonly found in many medicinal plants and known for its antibacterial properties. It has been the subject of various studies due to its potential in pharmacological applications, particularly in the treatment of non-small cell lung cancer (NSCLC) and as a target for microbial transformation .

Synthesis Analysis

The synthesis of guaiol and its derivatives has been explored through different methods. One approach involves the diastereoselective epoxidation of guaiol, which is influenced by the types of protecting groups, choice of solvent, and epoxidizing reagent. This method has enabled the concise stereoselective synthesis of a range of guaiane-type sesquiterpenoids . Another study focused on the synthesis of guaipyridine alkaloids using an intramolecular Mizoroki-Heck reaction, demonstrating the versatility of guaiol-derived compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of guaiol and its derivatives has been elucidated using spectroscopic data and X-ray crystallography. For instance, the autoxidation of α-guaiene has led to the isolation of various sesquiterpenoids, whose structures were determined and confirmed through total synthesis . Additionally, microbial transformation has been used to hydroxylate guaiol, yielding new compounds with their structures deduced by spectroscopic techniques .

Chemical Reactions Analysis

Guaiol undergoes various chemical reactions, including autoxidation, which results in a diverse array of downstream products such as rotundone and corymbolone. The mechanisms of these reactions often involve the formation of hydroperoxides followed by fragmentation or degradation pathways . The guaiol color reaction with electrophilic bromine reagents is another example, yielding a deep purple color, indicative of its complex reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of guaiol have been studied through its reactions and transformations. For example, the dehydration reaction of guaiol has been investigated, leading to the characterization of various products by GLC and spectroscopic analysis . The microbial transformation of guaiol by different fungi has not only yielded hydroxylated products but also provided insights into the antibacterial activity of these transformed products .

Scientific Research Applications

Tumor Suppression in Non-Small Cell Lung Cancer (NSCLC)

  • Application : Guaiol has been found to inhibit cell growth in NSCLC both in vitro and in vivo. It targets RAD51, a key factor in homologous recombination repair, and induces apoptosis through double-strand breaks. Guaiol's involvement in cell autophagy helps regulate RAD51 expression, potentially enhancing chemosensitivity in NSCLC treatments (Yang et al., 2016).

Regulation of Autophagic Cell Death in NSCLC

  • Application : Guaiol has been shown to block the mTORC2-AKT signaling pathway in NSCLC cells, inducing autophagy and leading to autophagic cell death. This effect highlights its potential in substituting rapamycin for treating NSCLC, emphasizing its role in targeting both mTORC1 and mTORC2 signaling pathways (Yang et al., 2018).

Pharmacokinetic Study

  • Application : A pharmacokinetic study of guaiol in rats was conducted using gas chromatography-mass spectrometry. This research is essential for understanding the distribution and metabolism of guaiol in biological systems, which is crucial for its therapeutic applications (Yang et al., 2018).

Anti-Leishmania Activity

  • Application : Guaiol demonstrated significant anti-Leishmania activity, with potential as a candidate for developing anti-Leishmania drugs. The study found guaiol to be safe for macrophages and suggested that it acts directly on parasites, affecting their kinetoplast, mitochondrial matrix, and plasma membrane (Garcia et al., 2018).

Chemistry of Guaiol Color Reaction

  • Application : The study of the guaiol color reaction, where guaiol yields a deep purple color when treated with electrophilic bromine reagents, contributes to the understanding of its chemical properties. This knowledge is valuable for its potential applications in chemical and pharmacological research (Waddell et al., 2002).

Inhibition of mTOR Signaling in Lung Adenocarcinoma

  • Application : Research on guaiol's impact on lung adenocarcinoma reveals its ability to inhibit cell growth and induce apoptosis by targeting the PI3K/Akt signaling pathway. This discovery is crucial for exploring new therapeutic approaches for lung cancer treatment (Zeng et al., 2022).

Microbial Transformation and Antibacterial Activity

  • Application : The microbial transformation of guaiol has been explored, leading to the discovery of its transformed products with potential antibacterial activity. This opens avenues for developing new antibacterial agents from natural sources (Choudhary et al., 2007).

Insecticidal Properties

  • Application : Guaiol has been identified as an effective insecticidal compound, showing significant inhibition against various pests. This property can be leveraged in developing environmentally friendly pest control solutions (Liu et al., 2013).

Extraction from Patchouli Oil

  • Application : The extraction of guaiene, a component of guaiol, from patchouli oil using molecular distillation demonstrates its application in the fragrance and flavoring industries, as well as in pharmaceutical applications (Widyasanti et al., 2021).

Safety And Hazards

Guaiol is used in manufacturing and laboratory chemicals . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling guaiol . It is also advised to use a suitable respirator .

Future Directions

Guaiol has shown potent antineoplastic activity, but the molecular mechanism has yet to be fully understood . It has been associated with anti-inflammatory, antioxidant, anti-parasitic, and tumor-fighting properties . More research is needed to fully understand the potential benefits and uses of guaiol.

properties

IUPAC Name

2-[(3S,5R,8S)-3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10-5-7-12(15(3,4)16)9-14-11(2)6-8-13(10)14/h10-12,16H,5-9H2,1-4H3/t10-,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVJWDMOZJXUID-SDDRHHMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC2=C1CCC2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CC2=C1CC[C@@H]2C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883399
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guaiol

CAS RN

489-86-1
Record name (-)-Guaiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=489-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guaiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azulenemethanol, 1,2,3,4,5,6,7,8-octahydro-.alpha.,.alpha.,3,8-tetramethyl-, (3S,5R,8S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUAIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7WP008A91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,280
Citations
T Liu, CJ Wang, HQ Xie, Q Mu - Natural Product …, 2013 - journals.sagepub.com
The dichloromethane fraction of Ferula ferulaeoides was analyzed by GC and GC-MS, and thirty-four compounds were identified. The main component in the fraction, guaiol (37.0%) …
Number of citations: 34 journals.sagepub.com
X Yang, J Zhu, J Wu, N Huang, Z Cui, Y Luo… - Cancer Biology & …, 2018 - Taylor & Francis
… (−)-Guaiol significantly blocked the … Guaiol triggered autophagic cell death by targeting both mTORC1 and mTORC2 signaling pathways. In summary, our studies showed that (−)-Guaiol …
Number of citations: 20 www.tandfonline.com
Q Yang, J Wu, Y Luo, N Huang, N Zhen, Y Zhou… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… Here, we show that (−)-Guaiol significantly inhibits cell … The following mechanism studies show that (−)-Guaiol is … of NSCLC cells to (−)-Guaiol both in vitro and in vivo. All in all, our …
Number of citations: 41 www.ncbi.nlm.nih.gov
K Takeda, H Minato, S Nosaka - Tetrahedron, 1961 - Elsevier
… As the hydroxyl group in guaiol is a tertiary one, guaiol is easily dehydrated by means of the … of dihydroguaiol (III), which was obtained by the catalytic hydrogenation of guaiol with …
Number of citations: 21 www.sciencedirect.com
JA Marshall, AE Greene - The Journal of Organic Chemistry, 1972 - ACS Publications
The synthesis of guaiol was carried out in two stages. In the first stage methyl m-4-methyl-l (9)-octalin-2-one 10-carboxylate (1) was converted via enol acetylation and reduction (NaBH4 …
Number of citations: 35 pubs.acs.org
MCF Garcia, DC Soares, RC Santana, EM Saraiva… - Parasitology, 2018 - cambridge.org
… , while guaiol killed amastigotes at an IC50 of 0·01 µg mL−1. Both AgEO and guaiol were … AgEO and guaiol did not induce nitrite oxide (NO) in resting macrophages and inhibited the …
Number of citations: 46 www.cambridge.org
Y Cao, Y Wu, H Tu, Z Gu, F Yu, W Huang, L Shen… - Heliyon, 2023 - cell.com
… -Guaiol treated mice, but not the changes of M1-like macrophages. In vitro studies, we demonstrated that (−)-Guaiol … We have also verified that the mechanism of (−)-Guaiol inhibiting the …
Number of citations: 1 www.cell.com
MI Choudhary, I Batool, M Atif, S Hussain… - Journal of natural …, 2007 - ACS Publications
Microbial transformation of the sesquiterpene (−)-guaiol (1) [1(5)-guaien-11-ol] was investigated using three fungi, Rhizopus stolonifer, Cunninghamella elegans, and Macrophomina …
Number of citations: 32 pubs.acs.org
REK Winter, RJ Zehr, M Honey… - The Journal of Organic …, 1981 - ACS Publications
I II spectrum of II. 13 If, on the other hand, the paramagnetic species had oN= 21 G,= 14 G, and a¡¡= 3 G, many of the lines for the corresponding deuterated species would not lie under …
Number of citations: 13 pubs.acs.org
X Yang, J Yang, X Gu, Y Tao, H Ji, X Miao… - Molecular and Cellular …, 2023 - Springer
… Since both (−)-Guaiol and ICD are closely related to apoptosis and autophagy, we … −)-Guaiol could induce ICD in NSCLC. With in vitro and in vivo studies, we found that (−)-Guaiol could …
Number of citations: 1 link.springer.com

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